molecular formula C5H9NO B3024916 N-cyclopropyl-N-methylformamide CAS No. 1403483-62-4

N-cyclopropyl-N-methylformamide

Cat. No.: B3024916
CAS No.: 1403483-62-4
M. Wt: 99.13 g/mol
InChI Key: FFFAPZFZGCQOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-methylformamide is a formamide derivative featuring a cyclopropane ring and a methyl group attached to the nitrogen atom. Its structure (Fig. 1) combines the unique steric and electronic effects of the cyclopropane ring with the polar formamide functional group. Cyclopropane’s ring strain (≈27 kcal/mol) and bent C–C bonds can influence reactivity, solubility, and intermolecular interactions compared to linear or aromatic substituents.

Properties

IUPAC Name

N-cyclopropyl-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6(4-7)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAPZFZGCQOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298093
Record name Formamide, N-cyclopropyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-62-4
Record name Formamide, N-cyclopropyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-cyclopropyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopropyl-N-methylformamide can be synthesized through the reaction of cyclopropylamine with methyl formate under controlled conditions. The reaction typically involves the use of a solvent such as methanol or chloroform and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclopropyl-N-methylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methylformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in cycloaddition reactions, leading to the formation of complex molecular architectures. The pathways involved often include the activation of the formamide group, followed by nucleophilic attack or electrophilic addition .

Comparison with Similar Compounds

Substituent Effects: Aliphatic vs. Aromatic Groups

N-(4-Methylphenyl)formamide (aromatic substituent) exhibits phase transitions between disordered and ordered states under thermal stress due to phenyl ring stacking . In contrast, N-cyclopropyl-N-methylformamide likely has lower thermal stability and melting points due to reduced π-π interactions and inefficient crystal packing caused by the rigid cyclopropane ring.

N-(3-Chloropropyl)-N-methylformamide (aliphatic chloro-substituted) has a molecular weight of 135.59 g/mol and a chloropropyl chain, which enhances polarity and reactivity (e.g., nucleophilic substitution at the C–Cl bond) .

Compound Substituent Type Molecular Weight (g/mol) Key Properties/Reactivity
This compound Cyclopropane ~113.16 (calculated) High ring strain, steric hindrance
N-(4-Methylphenyl)formamide Aromatic 135.17 Phase transitions under heat
N-(3-Chloropropyl)-N-methylformamide Aliphatic/Cl 135.59 Reactivity at C–Cl bond

Sulfur-Containing Derivatives

N,N-Dipropyl-1-(ethylsulfinyl)formamide contains a sulfinyl group (S=O), introducing chirality and enhanced polarity. The sulfinyl group increases solubility in polar solvents and may stabilize intermediates in oxidation reactions . In contrast, the cyclopropyl analog lacks sulfur-based electronic effects but may exhibit unique conformational rigidity.

Electronic and Steric Considerations

  • Electron-Withdrawing Groups : Chlorine (in N-(3-chloropropyl)-N-methylformamide) and trifluoromethoxy (in ) substituents reduce electron density at nitrogen, affecting hydrogen-bonding capacity and acidity of the formamide proton. Cyclopropane’s electron-rich bent bonds may slightly donate electron density, moderating acidity.
  • Steric Effects : The cyclopropane ring’s spatial demands could hinder intermolecular interactions, reducing crystallinity compared to planar aromatic analogs.

Research Findings and Implications

  • Thermal Behavior : Aromatic formamides (e.g., N-(4-methylphenyl)formamide) undergo phase transitions linked to ordered/disordered states , while aliphatic derivatives like this compound may exhibit simpler thermal profiles due to reduced stacking.
  • Reactivity : Chlorine in N-(3-chloropropyl)-N-methylformamide enables nucleophilic substitution , whereas the cyclopropyl group’s strain might favor ring-opening reactions under acidic or radical conditions.
  • Solubility : Sulfur-containing derivatives (e.g., sulfinyl groups) show higher polarity , whereas cyclopropane’s hydrophobicity could lower aqueous solubility.

Biological Activity

N-Cyclopropyl-N-methylformamide (CMPF) is a compound of interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development. This article aims to provide a comprehensive overview of the biological activity associated with CMPF, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

CMPF is characterized by a cyclopropyl group attached to a methylformamide moiety. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The compound can act as both a nucleophile and an electrophile, facilitating diverse chemical transformations that are crucial in medicinal chemistry.

The biological activity of CMPF is primarily attributed to its interaction with specific molecular targets. It has been shown to influence various biochemical pathways, potentially leading to therapeutic effects. The following mechanisms have been proposed:

  • Nucleophilic Reactions : The formamide group can undergo hydrolysis or other transformations, which may lead to the formation of bioactive derivatives.
  • Electrophilic Interactions : The cyclopropylmethyl group can participate in ring-opening reactions, contributing to the compound's reactivity and potential biological effects.

Pharmacological Properties

CMPF has been investigated for its potential pharmacological applications, including:

  • Antibacterial Activity : Research indicates that CMPF and its derivatives may exhibit significant antibacterial properties. For instance, structural analogs have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that CMPF could be explored for broader antimicrobial applications .

Case Studies

  • Antibacterial Activity Assessment :
    A study evaluated the antibacterial efficacy of CMPF derivatives against various bacterial strains. The results indicated that certain analogs displayed superior activity compared to traditional antibiotics like levofloxacin, particularly against Gram-positive bacteria .
  • Synthesis of Bioactive Molecules :
    CMPF has been utilized as a precursor in the synthesis of novel bioactive compounds. For example, derivatives formed from CMPF have been incorporated into quinolone structures, enhancing their antibacterial potency .

Comparative Analysis with Related Compounds

To understand the uniqueness of CMPF, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
N-Cyclopropylmethyl AnilineAniline derivativeModerate antibacterial activity
N-Cyclopropylmethyl OxymorphoneOpioid derivativeAnalgesic properties
N-CyclopropylacetamideAmide derivativePotential neuroprotective effects

CMPF stands out due to its combination of cyclopropyl and formamide functionalities, which may contribute to its distinct biological activities compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N-methylformamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N-methylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.